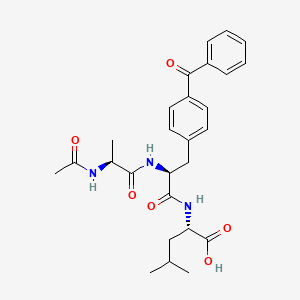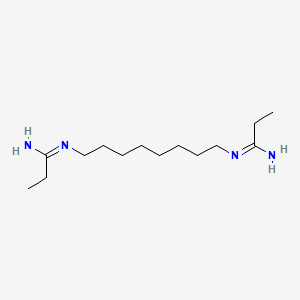
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a chemical compound that belongs to the class of pyrimidinium salts This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydropyrimidinium ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and quaternization steps. One common method involves the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid, to form the tetrahydropyrimidine ring.
Quaternization: The resulting tetrahydropyrimidine is then quaternized with methyl iodide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidinium ring.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced forms of the pyrimidinium ring.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Fluorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Methylphenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
Uniqueness
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
CAS No. |
316162-00-2 |
|---|---|
Molecular Formula |
C11H14ClIN2 |
Molecular Weight |
336.60 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-5,6-dihydro-4H-pyrimidin-3-ium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-13-7-2-8-14(9-13)11-5-3-10(12)4-6-11;/h3-6,9H,2,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
KKXYHDBCUWUQFM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(CCC1)C2=CC=C(C=C2)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
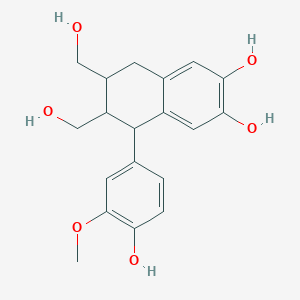
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
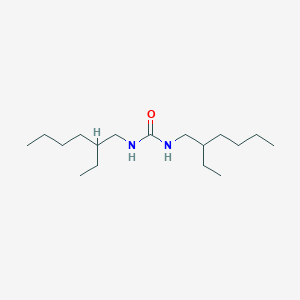
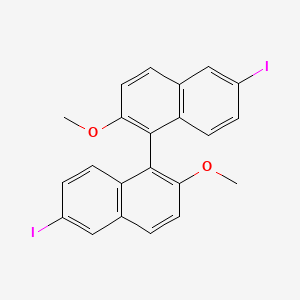
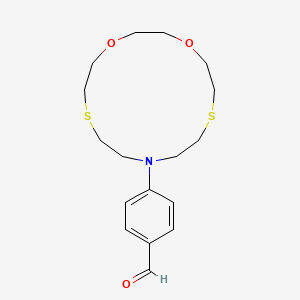
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
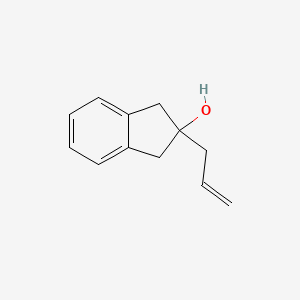
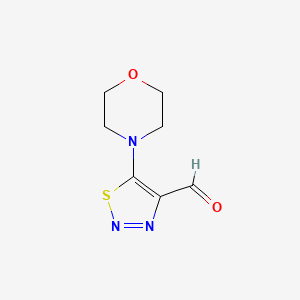
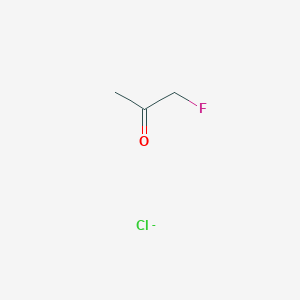
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
